3-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-14-27-23(29)21-18-7-5-4-6-8-19(18)32-22(21)26-24(27)31-15-13-20(28)25-16-9-11-17(30-2)12-10-16/h3,9-12H,1,4-8,13-15H2,2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTYFORDESQFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes that include cyclization reactions of substituted thiophenes and subsequent modifications to introduce various functional groups. The target compound is synthesized through a series of reactions starting from allyl alcohols and appropriate thiophene derivatives.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance:
- A study reported that compounds derived from this scaffold showed potent growth inhibition against various human tumor cell lines expressing folate receptors (FRs), with IC50 values ranging from 4.7 to 334 nM .
- Another investigation highlighted the dual inhibitory mechanism of these compounds on glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, contributing to their antitumor efficacy .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3 | KB | 4.7 | FR-mediated inhibition |
| 20 | NCI 60 | 16.2 | DHFR inhibition |
| 23 | NCI 60 | 67.7 | DHFR inhibition |
The primary mechanism underpinning the biological activity of this compound involves its interaction with folate receptors. These receptors are overexpressed in many cancer types, allowing for selective targeting by thieno[2,3-d]pyrimidine derivatives:
- Folate Receptor Targeting : The compound's structure allows it to mimic folate and bind to FRs on tumor cells while sparing normal cells .
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways necessary for DNA replication in rapidly dividing cells .
Study on Antitumor Efficacy
A recent study evaluated a series of thieno[2,3-d]pyrimidine compounds for their antitumor activity against the NCI 60 cancer cell line panel. The findings indicated that certain derivatives exhibited superior potency compared to standard chemotherapeutics like 5-fluorouracil:
- Compounds 20 and 23 were identified as the most active with TGI (total growth inhibition) values significantly lower than those of established drugs .
In Silico Studies
In silico modeling has provided insights into the binding affinities of these compounds towards DHFR and their potential as drug candidates. Molecular docking studies suggest favorable interactions with key residues in the DHFR active site, enhancing their potential as selective inhibitors .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The thieno[2,3-d]pyrimidine framework has been associated with the inhibition of cancer cell proliferation. For instance, studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and growth .
Antiviral Properties
Compounds containing thieno and pyrimidine moieties have shown promise as antiviral agents. Specifically, certain derivatives have been investigated for their effectiveness against viruses such as Hepatitis B . The unique structure of the compound may enhance its binding affinity to viral proteins or enzymes, thus inhibiting viral replication.
Binding Affinity Studies
The compound's structure allows for the exploration of its binding interactions with biological targets. Techniques such as X-ray fluorescence spectrometry have been employed to assess binding selectivity and affinity between this compound and various receptors . Understanding these interactions is crucial for optimizing the therapeutic index of potential drugs derived from this compound.
Formulation Development
The compound's solubility and stability are essential factors for its formulation into effective drug delivery systems. Research has focused on modifying the chemical structure to enhance these properties while maintaining biological activity . Such modifications could lead to improved bioavailability and efficacy in clinical applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparison of Core Structures and Substituents
Key Observations :
Critical Analysis :
- The N-(4-methoxyphenyl)propanamide group in the target compound may enhance solubility and bioavailability compared to hydrophobic substituents like carbazolyl or tert-butyl groups .
- Thioether linkages (common in ) are associated with improved binding affinity to enzyme active sites, particularly in kinase inhibitors.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the thieno[2,3-d]pyrimidine core using catalysts like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 6–12 hours .
- Thioether Formation : Reaction of the pyrimidinone intermediate with a thiol-containing reagent (e.g., mercaptoacetic acid derivatives) under inert atmosphere (N₂/Ar) to prevent oxidation .
- Amide Coupling : Final N-(4-methoxyphenyl)propanamide group introduction via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at room temperature .
Key Considerations : - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., allyl, methoxyphenyl groups) and carbon backbone integrity. Aromatic protons typically appear at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion) and detect impurities .
- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystalline .
- HPLC-PDA : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Hazard Mitigation :
- Skin Contact : Immediately wash with soap/water; consult a physician if irritation persists .
- Spill Management : Collect solid residues using non-sparking tools and dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced: How can computational modeling optimize the synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or thioether formation .
- Solvent Optimization : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS simulations .
- Machine Learning (ML) : Train ML models on reaction databases to recommend catalysts or temperature conditions for higher yields .
Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential compound metabolism .
- Structural Analog Comparison : Compare activity of derivatives (e.g., substituting 4-methoxyphenyl with 4-chlorophenyl) to isolate SAR trends .
Example : Discrepancies in IC₅₀ values may stem from assay pH differences affecting thiol group reactivity .
Advanced: What strategies elucidate the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the cyclohepta ring) to identify critical pharmacophores .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
- Electrophilic Substitution Analysis : Modify the allyl or thioether groups to assess impact on bioactivity (e.g., IC₅₀ shifts in cytotoxicity assays) .
Data Table :
| Derivative Modification | Bioactivity (IC₅₀, μM) | Target Protein |
|---|---|---|
| Parent Compound | 0.45 ± 0.02 | Kinase X |
| Allyl → Methyl | 1.20 ± 0.15 | Kinase X |
| 4-Methoxyphenyl → H | >10 | Kinase X |
| Data adapted from |
Advanced: How to resolve spectral data contradictions during structural elucidation?
Methodological Answer:
- 2D NMR Correlation : Use HSQC and HMBC to confirm connectivity (e.g., allyl group attachment to pyrimidine C3) .
- Isotopic Labeling : Introduce ¹³C at suspected ambiguous positions (e.g., carbonyl groups) to verify resonance assignments .
- Dynamic NMR (DNMR) : Detect conformational exchange broadening in thioether protons to explain split signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
